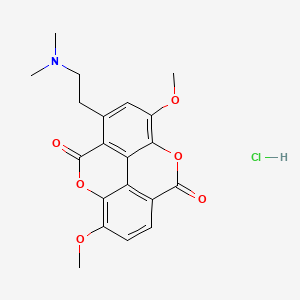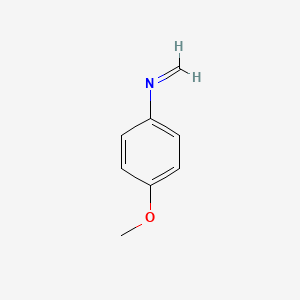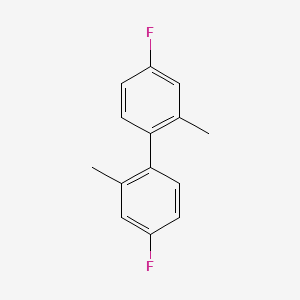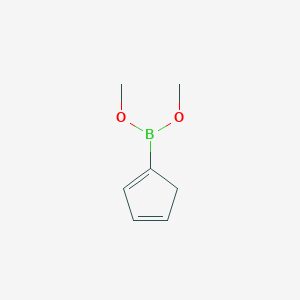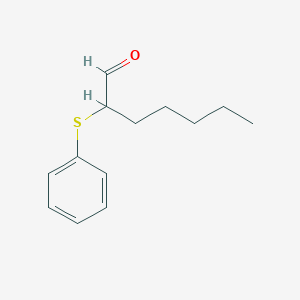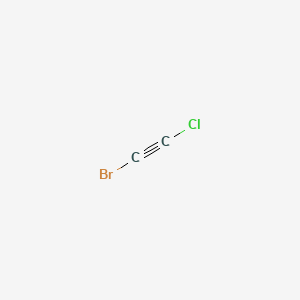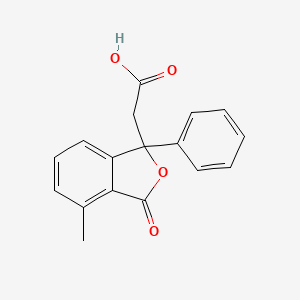
(4-Methyl-3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methyl-3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)acetic acid is a complex organic compound featuring a benzofuran core Benzofuran derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)acetic acid typically involves multi-step organic reactions. One common method includes the Claisen-Schmidt condensation reaction, followed by cyclization and oxidation steps . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to ensure cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methyl-3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. This makes them useful in studying biochemical pathways and developing new therapeutic agents .
Medicine
Medically, benzofuran derivatives, including this compound, are explored for their anti-inflammatory, antimicrobial, and anticancer properties. They are considered promising candidates for drug development .
Industry
Industrially, this compound can be used in the synthesis of dyes, fragrances, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mécanisme D'action
The mechanism of action for (4-Methyl-3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)acetic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways depend on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran: The parent compound, known for its aromatic properties and biological activities.
Indole: Another heterocyclic compound with significant biological importance.
Coumarin: Known for its anticoagulant properties and used in various medicinal applications.
Uniqueness
What sets (4-Methyl-3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl)acetic acid apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a versatile compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
24766-47-0 |
|---|---|
Formule moléculaire |
C17H14O4 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
2-(4-methyl-3-oxo-1-phenyl-2-benzofuran-1-yl)acetic acid |
InChI |
InChI=1S/C17H14O4/c1-11-6-5-9-13-15(11)16(20)21-17(13,10-14(18)19)12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,18,19) |
Clé InChI |
JNWREOQIKVABPK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(OC2=O)(CC(=O)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-oxo-2,4-dihydro-1H-cyclopenta[b]indol-2-yl)isoindole-1,3-dione](/img/structure/B14685907.png)

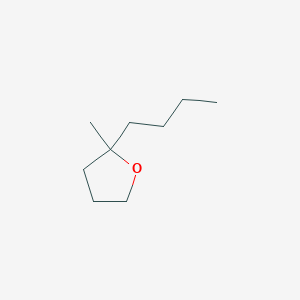
![1-(2-{2-[(Propan-2-yl)oxy]ethoxy}ethoxy)butane](/img/structure/B14685922.png)
![nonacyclo[17.15.1.12,10.04,9.011,16.021,26.027,35.028,33.018,36]hexatriaconta-1(34),2,4,6,8,10(36),11,13,15,17,19,21,23,25,27(35),28,30,32-octadecaene](/img/structure/B14685926.png)
